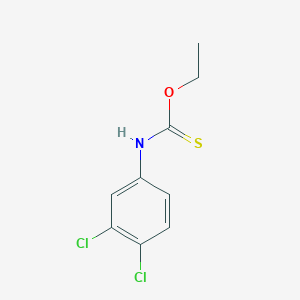
O-ethyl N-(3,4-dichlorophenyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is characterized by the presence of a thiocarbamate group attached to a 3,4-dichlorophenyl ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then oxidized to yield the desired thiocarbamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of (3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-dichloro-phenyl)-thiocarbamic acid methyl ester
- (3,4-dichloro-phenyl)-thiocarbamic acid propyl ester
- (3,4-dichloro-phenyl)-thiocarbamic acid butyl ester
Uniqueness
(3,4-dichloro-phenyl)-thiocarbamic acid O-ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits distinct properties that make it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9Cl2NOS |
|---|---|
Peso molecular |
250.14 g/mol |
Nombre IUPAC |
O-ethyl N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-2-13-9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,14) |
Clave InChI |
DEYJEVCYSVJOSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



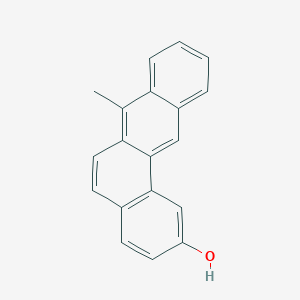
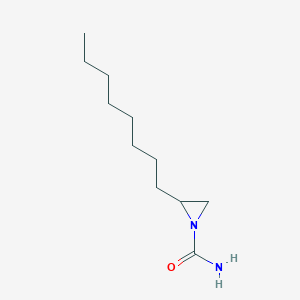

![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
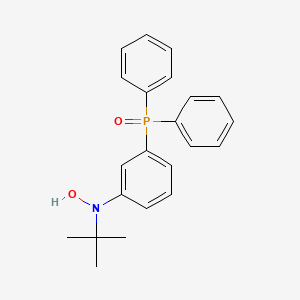
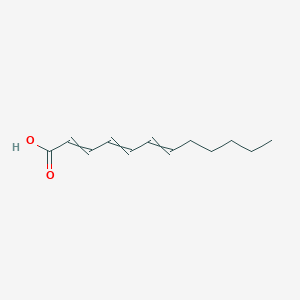
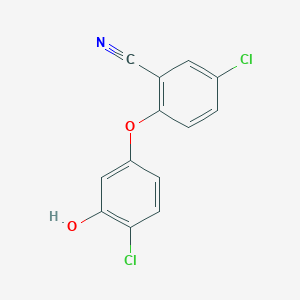
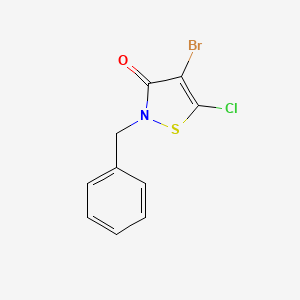


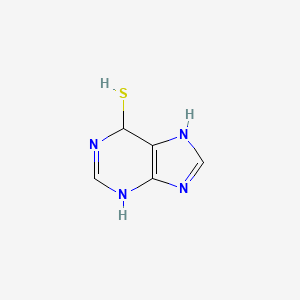
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

